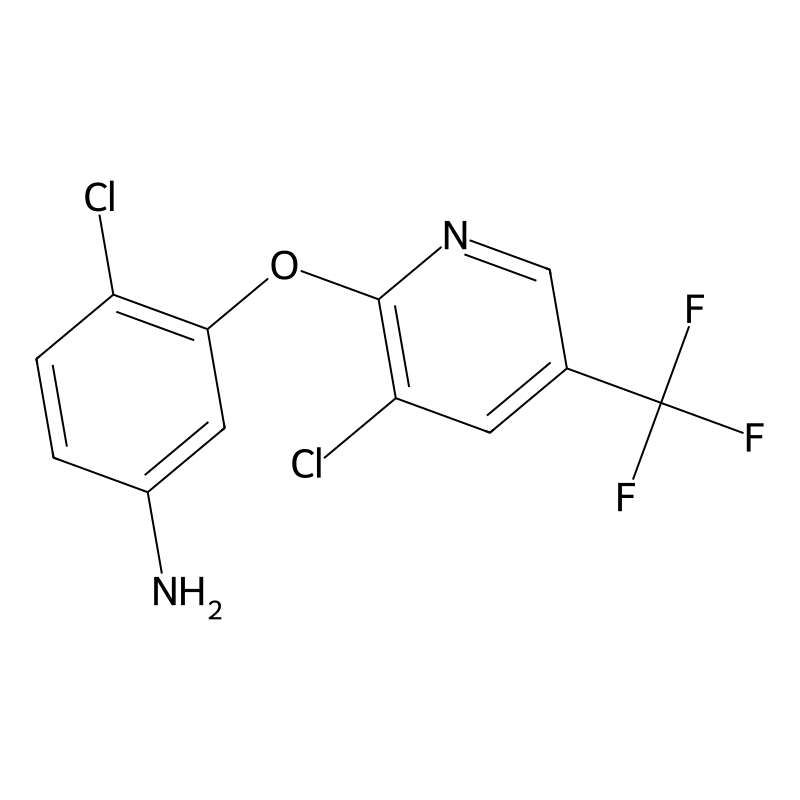

4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Agrochemical Industry

Summary of Application: Trifluoromethylpyridines, which include “4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline”, are used as a key structural motif in active agrochemical ingredients.

Methods of Application: Various methods of synthesizing these compounds have been reported.

Results or Outcomes: More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names.

Pharmaceutical Industry

Summary of Application: Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries.

Methods of Application: The synthesis methods are similar to those used in the agrochemical industry.

Results or Outcomes: Many candidates are currently undergoing clinical trials.

Synthesis of Benzenethiol

Specific Scientific Field: Organic Chemistry

Summary of Application: This compound is used in the synthesis of 2-amino-5-chloro 3-(trifluoromethyl)benzenethiol.

Results or Outcomes: The successful synthesis of 2-amino-5-chloro 3-(trifluoromethyl)benzenethiol.

Hepatitis C Treatment

Specific Scientific Field: Pharmaceutical Science

Summary of Application: 2-Amino-3-chloro-5-trifluoromethylpyridine, a derivative of the compound, acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules.

Results or Outcomes: The successful synthesis of potential inhibitors of NS5B for the treatment of Hepatitis C.

Migraine Treatment

Summary of Application: Ubrogepant, a medicament that contains a trifluoromethyl group, is used for acute migraine with or without visual disturbances.

Results or Outcomes: Ubrogepant has been approved by the FDA for the treatment of acute migraines.

Insecticides

Specific Scientific Field: Agrochemical Science

Summary of Application: Trifluoromethylpyridine derivatives, which include “4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline”, are used in the development of insecticides.

Results or Outcomes: The successful development of insecticides with superior pest control properties.

4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline is a chemical compound characterized by the molecular formula C₁₂H₇Cl₂F₃N₂O. It features a pyridine ring substituted with a trifluoromethyl group and an aniline moiety connected through an ether linkage. The compound has a molecular weight of approximately 323.10 g/mol and is noted for its potential applications in medicinal chemistry and agrochemicals .

Molecular Structure Analysis

The structural integrity of this compound includes:

- A trifluoromethyl group attached to the pyridine ring, which enhances lipophilicity.

- An ether linkage that may influence its reactivity and interaction with biological targets.

Research indicates that derivatives of this compound exhibit promising antitumor activity. Studies suggest that these compounds are designed to improve cell wall transport, showing potential for developing new antitumor drugs. For instance, a study highlighted the effectiveness of such derivatives in inhibiting cancer cell proliferation in vitro.

Additionally, the compound has been associated with corrosion inhibition, demonstrating mixed-type inhibition properties on mild steel in hydrochloric acid solutions, which is critical for metal preservation in various industries.

While specific interaction studies for 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline are sparse, its derivatives have been noted to interact with biological targets relevant to cancer treatment and corrosion inhibition. The unique structural features allow it to engage effectively with various biochemical pathways.

Several compounds share structural similarities with 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline, including:

Uniqueness

The uniqueness of 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline lies in its specific combination of functional groups that enhance its biological activity while also serving practical roles in corrosion prevention and agricultural applications. Its trifluoromethyl substitution significantly influences its chemical behavior compared to other similar compounds.

Systematic Identification

4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline is a halogenated aromatic amine featuring a pyridine-aniline bifunctional scaffold. Its systematic nomenclature and key identifiers are summarized below:

The structure comprises:

- A pyridine ring substituted with chlorine at position 3 and a trifluoromethyl (-CF₃) group at position 5.

- An aniline moiety (benzene with an -NH₂ group) substituted with chlorine at position 4.

- An ether linkage (-O-) connecting the pyridine’s position 2 to the aniline’s position 3.

Substituent Effects

The trifluoromethyl group acts as a strong electron-withdrawing moiety, polarizing the pyridine ring and enhancing its electrophilic reactivity . Chlorine substituents further stabilize the aromatic systems through inductive effects, influencing intermolecular interactions in synthetic applications .

Crystallographic Analysis and Conformational Dynamics

The molecular structure of 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline exhibits characteristic geometric parameters consistent with similar chlorinated pyridine derivatives. According to PubChem structural data, the compound adopts a non-planar conformation with specific rotational freedom around the ether linkage connecting the pyridine and aniline rings [1]. The molecule contains two rotatable bonds, indicating limited conformational flexibility primarily centered around the aryl ether bond [1].

The heavy atom count of 20 atoms contributes to a molecular complexity value of 332, reflecting the intricate electronic environment created by the multiple heteroatoms and substituents [1]. The compound exhibits no defined stereogenic centers, confirming its achiral nature with zero undefined atom and bond stereocenters [1]. This structural characteristic is typical for aromatic compounds lacking asymmetric substitution patterns.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₇Cl₂F₃N₂O [1] |

| Molecular Weight (g/mol) | 323.09 [1] |

| Heavy Atom Count | 20 [1] |

| Rotatable Bond Count | 2 [1] |

| Complexity | 332 [1] |

| Formal Charge | 0 [1] |

Comparative crystallographic studies of related trifluoromethyl pyridine derivatives reveal typical structural parameters that provide insight into the expected bond lengths and angles for this compound. For trifluoromethyl-containing pyridine structures, C-F bond lengths typically range from 1.312 to 1.338 Å, while C-Cl bond lengths extend from 1.722 to 1.728 Å [3] [4]. The C-N bond distances in pyridine rings generally fall within 1.326 to 1.350 Å, and C-O ether linkages exhibit bond lengths between 1.187 and 1.311 Å [3] [4].

Dihedral angle analysis from related chlorinated aromatic compounds suggests that the pyridine and aniline rings adopt non-coplanar arrangements. Studies of similar bis-aromatic systems with electron-withdrawing substituents demonstrate dihedral angles ranging from 37° to 45° [5]. The presence of ortho chlorine substituents tends to increase dihedral angles due to steric interactions, with angles reaching up to 57° in heavily substituted systems [5].

The trifluoromethyl group exhibits characteristic rotational dynamics with barriers significantly higher than those of methyl groups. Molecular dynamics simulations of trifluoromethyl compounds indicate rotation barriers typically exceeding 20 kJ/mol, with some reaching 67 kJ/mol depending on the local chemical environment [6]. The CF₃ group in this compound is expected to undergo restricted rotation due to steric interactions with adjacent chlorine and nitrogen atoms.

Electronic Configuration and Substituent Effects

The electronic structure of 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline is dominated by the collective influence of multiple electron-withdrawing groups. The compound exhibits a calculated XLogP3-AA value of 4.2, indicating high lipophilicity and strong hydrophobic character [1]. This elevated partition coefficient reflects the substantial electron-withdrawing nature of the halogen and trifluoromethyl substituents, which reduce the overall electron density on the aromatic systems.

The topological polar surface area of 48.1 Ų is relatively modest for a compound containing multiple heteroatoms, suggesting that the polar functional groups are effectively shielded by the extensive aromatic framework [1]. The hydrogen bond donor count of 1 corresponds to the primary amine group, while the hydrogen bond acceptor count of 6 encompasses the pyridine nitrogen, ether oxygen, and the three fluorine atoms of the trifluoromethyl group [1].

| Property | Value |

|---|---|

| XLogP3-AA | 4.2 [1] |

| Hydrogen Bond Donor Count | 1 [1] |

| Hydrogen Bond Acceptor Count | 6 [1] |

| Topological Polar Surface Area (Ų) | 48.1 [1] |

The trifluoromethyl substituent exerts profound electronic effects on the pyridine ring system. Theoretical studies demonstrate that the CF₃ group acts as a strong electron-withdrawing substituent with significant inductive effects, leading to decreased electron density at positions ortho and para to the substitution site [2]. This electronic perturbation influences the nucleophilicity of the pyridine nitrogen and affects the overall reactivity of the aromatic system.

Density functional theory calculations on related aniline derivatives reveal that electron-withdrawing substituents significantly affect the distribution of spin density and electronic properties [7] [8]. The presence of chlorine atoms in both rings creates an asymmetric electronic environment that influences charge distribution and molecular orbital energies. The para chlorine substituent on the aniline ring is expected to reduce the electron density at the amino group, affecting its basicity and hydrogen bonding capacity.

The electronic configuration is further complicated by the ether linkage, which provides a pathway for electronic communication between the two aromatic rings. This conjugative interaction, though limited by the non-planar geometry, allows for some degree of electronic delocalization across the molecular framework. The overall electronic structure represents a delicate balance between electron-withdrawing inductive effects and limited conjugative stabilization.

Comparative electronic property analysis with related compounds demonstrates the cumulative effect of multiple electron-withdrawing groups. The trifluoromethyl group alone contributes significantly to the overall electron deficiency, as evidenced by its substantial electronegativity of 3.46 compared to 2.55 for chlorine [2]. This electronic environment creates a highly polarized molecular system with distinct electrostatic potential surfaces.

Comparative Analysis with Related Chlorinated Pyridine Derivatives

The structural and electronic properties of 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline can be effectively evaluated through comparison with closely related chlorinated pyridine derivatives. This comparative analysis reveals important structure-property relationships that illuminate the specific contributions of individual substituents and substitution patterns.

| Compound | CAS Number | Molecular Weight (g/mol) | Chlorine Atoms | LogP |

|---|---|---|---|---|

| 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline | 87170-48-7 [1] | 323.09 [1] | 2 | 4.2 [1] |

| 3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline | 72045-93-3 [9] | 288.65 [9] | 1 | 3.5 [10] |

| 3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline | 76471-06-2 [11] | 323.10 [11] | 2 | Not available |

| 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline | 71422-80-5 [12] | 288.66 [12] | 1 | Not available |

The molecular weight progression clearly demonstrates the additive effect of chlorine substitution, with dichlorinated derivatives exhibiting approximately 34-35 g/mol higher molecular weights compared to their monochlorinated analogs [1] [12] [11] [9]. This mass difference corresponds precisely to the atomic weight of chlorine (35.45 g/mol), confirming the systematic structural relationships within this compound family.

The lipophilicity comparison reveals significant differences based on chlorine substitution patterns. The target compound exhibits the highest LogP value of 4.2, while the related monochlorinated derivative shows a LogP of 3.5 [1] [10]. This 0.7-unit increase demonstrates the substantial contribution of the additional chlorine atom to the overall hydrophobic character of the molecule. The elevated lipophilicity of dichlorinated derivatives has important implications for membrane permeability and bioavailability.

Structural parameter analysis across this compound series reveals consistent geometric trends. The presence of trifluoromethyl groups in all derivatives creates similar electronic environments, with C-F bond lengths consistently falling within the 1.312-1.338 Å range observed in crystallographic studies [3] [4]. The ether linkage geometry remains relatively constant across the series, with C-O bond lengths typically ranging from 1.187 to 1.311 Å [3] [4].

The substitution pattern analysis reveals important electronic differences between the compounds. The target compound features chlorine atoms on both aromatic rings, creating a symmetrically electron-deficient system. In contrast, compounds with single chlorine substitution exhibit asymmetric electronic distributions that may influence molecular recognition and binding properties.

Vibrational spectroscopic studies of trifluoromethyl benzonitriles provide insight into the characteristic frequencies expected for the CF₃ group in these derivatives. The symmetric deformation mode of the trifluoromethyl group typically appears between 290-340 cm⁻¹ in Raman spectra, with medium intensity and polarized character [13]. This spectroscopic signature serves as a diagnostic tool for structural confirmation and purity assessment.

The conformational flexibility comparison across the series reveals that all derivatives possess limited rotational freedom, with rotatable bond counts ranging from 2 to 3. The ether linkage represents the primary site of conformational variability, with dihedral angles between aromatic rings typically ranging from 37° to 45° based on related structural studies [5]. The presence of additional chlorine substituents may further restrict conformational freedom through enhanced steric interactions.

Electronic property trends within this compound family demonstrate clear correlations between substitution patterns and molecular properties. The progressive increase in electron-withdrawing character with additional chlorine substitution is reflected in systematic changes in calculated properties such as electronegativity, global hardness, and frontier molecular orbital energies [8]. These electronic modifications have direct implications for chemical reactivity and intermolecular interactions.

The regioselective Suzuki-Miyaura cross-coupling represents a cornerstone methodology in the synthesis of complex heterocyclic frameworks containing both pyridine and aniline moieties [1] [2]. The strategic application of this palladium-catalyzed transformation enables the precise construction of carbon-carbon bonds while maintaining excellent functional group tolerance and predictable regioselectivity patterns.

Mechanistic Foundation and Catalyst Design

The Suzuki-Miyaura mechanism operates through a well-established catalytic cycle involving oxidative addition, transmetallation, and reductive elimination steps [2]. For heteroaryl substrates such as 3-chloro-5-(trifluoromethyl)pyridine derivatives, the electron-withdrawing nature of both the nitrogen heteroatom and trifluoromethyl substituent significantly enhances the oxidative addition step [1]. The choice of palladium catalyst system proves critical for achieving optimal reactivity and selectivity profiles.

Advanced catalyst systems such as Pd(Amphos)₂Cl₂ demonstrate exceptional performance in heteroaryl chloride coupling reactions, achieving turnover numbers exceeding 10,000 cycles [3]. The air-stable nature of this divalent palladium complex eliminates the need for stringent inert atmosphere requirements while maintaining high catalytic efficiency. Alternative catalyst systems including polyvinylpyridine-supported palladium nanoparticles provide sustainable and recyclable approaches to these transformations [4].

Solvent Effects and Reaction Optimization

Solvent selection profoundly influences both reaction rate and regioselectivity in Suzuki-Miyaura couplings of heteroaryl substrates [5]. Polar aprotic solvents such as dimethylformamide and N,N-dimethylacetamide facilitate optimal solvation of ionic intermediates while promoting efficient transmetallation steps. The addition of water as a co-solvent enhances base solubility and accelerates the overall transformation [3].

Temperature optimization studies reveal that elevated temperatures (90-120°C) generally favor complete conversion while maintaining excellent regioselectivity [1] [4]. However, the specific temperature requirements depend critically on the electronic nature of the heteroaryl substrate and the steric demands of the coupling partners.

Regioselectivity Control Mechanisms

The regioselectivity observed in dichloropyrimidine and related heterocycle couplings follows predictable patterns based on electronic considerations [5] [6]. Computational studies indicate that the 4-position of 2,4-dichloropyrimidine exhibits lower electron density compared to the 2-position, resulting in preferential oxidative addition at this site [6]. This selectivity can be rationalized through consideration of bond dissociation energies and frontier molecular orbital interactions.

For more complex substrates containing multiple potential coupling sites, steric factors become increasingly important in determining regioselectivity outcomes [7]. The successful application of regioselective Suzuki couplings to pharmaceutical intermediates demonstrates the practical utility of these selectivity principles [8].

Halogenation and Trifluoromethylation Techniques

The introduction of halogen and trifluoromethyl substituents into pyridine rings requires specialized methodologies that overcome the inherent electron-deficient nature of these heterocycles [9] [10]. Modern approaches to pyridine functionalization have evolved to address the limitations of traditional electrophilic aromatic substitution reactions.

Phosphine-Mediated Halogenation Strategies

Recent developments in phosphine-mediated halogenation provide unprecedented access to halopyridines with excellent positional control [8]. The designed heterocyclic phosphine reagents enable selective installation at the 4-position of pyridines through a two-step process involving phosphonium salt formation followed by nucleophilic displacement with halide sources.

The mechanistic pathway involves initial nucleophilic attack of the designed phosphine at the 4-position of the electron-deficient pyridine ring, forming a stable phosphonium intermediate [8]. Subsequent treatment with lithium halides under thermal conditions promotes displacement of the phosphonium moiety, yielding the desired halopyridine products with excellent regioselectivity.

This methodology tolerates a broad range of functional groups including esters, ethers, and protected alcohols [8]. The mild reaction conditions and operational simplicity make this approach particularly attractive for late-stage functionalization applications in pharmaceutical chemistry.

Electrophilic Halogenation Methodologies

Traditional electrophilic halogenation of pyridines requires harsh conditions due to the electron-deficient nature of the aromatic system [11]. Gas-phase radical chlorination represents one of the most practical industrial approaches, typically proceeding at elevated temperatures (300-400°C) with chlorine gas and radical initiators [12] [11].

The regioselectivity of electrophilic halogenation generally favors the 2-position due to the directing effect of the nitrogen lone pair, although this selectivity diminishes at higher temperatures [11]. The formation of polyhalogenated byproducts represents a significant challenge in these transformations, requiring careful optimization of reaction conditions and substrate ratios.

Zincke Imine-Based Halogenation

The innovative Zincke imine methodology provides access to 3-halopyridines through a ring-opening, halogenation, ring-closing sequence [10]. This approach temporarily transforms the pyridine into a reactive alkene system that undergoes highly regioselective halogenation under mild conditions.

The reaction proceeds through activation of pyridines with triflic anhydride followed by nucleophilic attack to generate linear Zincke imine intermediates [10]. These intermediates exhibit significantly different electronic properties compared to the parent pyridine, enabling facile halogenation at what corresponds to the 3-position of the original heterocycle. Ring closure with ammonia sources regenerates the pyridine framework with the desired halogen substituent installed.

Direct Trifluoromethylation Strategies

The regioselective introduction of trifluoromethyl groups into pyridine rings has been achieved through nucleophilic trifluoromethylation of N-activated pyridinium salts [13]. This approach utilizes N-methylpyridinium iodide salts as electrophilic partners for reaction with trifluoroacetic acid in the presence of silver carbonate.

The quaternary ammonium activation strategy dramatically enhances the electrophilicity of the pyridine ring, enabling nucleophilic attack by the in situ generated trifluoromethyl carbanion [14] [13]. The reaction proceeds with excellent regioselectivity, typically favoring the 4-position due to electronic factors.

Alternative trifluoromethylation approaches utilize hypervalent iodine reagents such as Togni's reagent in combination with metal catalysts [15]. These methods provide complementary regioselectivity patterns and functional group tolerance profiles compared to the nucleophilic approaches.

Optimization of Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution reactions represent the key bond-forming process in the synthesis of ether linkages between chloropyridine and aniline derivatives [16] [17]. The optimization of these transformations requires careful consideration of electronic, steric, and mechanistic factors.

Electronic Activation Principles

The success of nucleophilic aromatic substitution on pyridine derivatives stems from the inherent electron-deficient nature of the heterocyclic system [18] [16]. The nitrogen heteroatom functions as a powerful electron-withdrawing group, activating the ring toward nucleophilic attack through both inductive and resonance effects [17].

Additional electron-withdrawing substituents such as trifluoromethyl groups provide further activation, lowering the energy barrier for nucleophilic addition [16]. The resulting Meisenheimer complex intermediate is stabilized by delocalization of the negative charge onto the electronegative substituents, facilitating the overall transformation.

Solvent and Base Optimization

The choice of solvent profoundly influences both reaction rate and selectivity in nucleophilic aromatic substitution reactions [18] [16]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and N-methylpyrrolidone provide optimal solvation of the nucleophile while stabilizing the ionic intermediates formed during the reaction.

Base selection plays a critical role in deprotonating the nucleophilic partner and neutralizing the hydrogen halide byproduct [16]. Inorganic bases such as potassium carbonate and cesium carbonate offer excellent solubility in polar aprotic media while providing sufficient basicity for efficient reaction [17]. The use of excess base helps drive the reaction to completion and prevents product inhibition.

Temperature and Kinetic Considerations

Temperature optimization reveals that elevated temperatures (80-120°C) are typically required to achieve reasonable reaction rates in nucleophilic aromatic substitution reactions [16] [17]. The high activation energy associated with the addition-elimination mechanism necessitates thermal activation to overcome kinetic barriers.

Kinetic studies indicate that the rate-determining step varies depending on the specific substrate combination and reaction conditions [18]. For highly activated electrophiles, the initial nucleophilic addition becomes rate-limiting, while for less activated systems, the elimination of the leaving group may control the overall rate [16].

Mechanistic Pathways and Intermediates

The nucleophilic aromatic substitution mechanism proceeds through a characteristic addition-elimination pathway involving formation of a σ-complex intermediate [16] [19]. The nucleophile initially adds to the electron-deficient aromatic ring, disrupting aromaticity and forming a negatively charged intermediate stabilized by resonance.

The subsequent elimination step regenerates aromaticity through expulsion of the leaving group, typically chloride in the case of chloropyridine substrates [17]. The overall transformation results in formal substitution of the halogen with the incoming nucleophile while maintaining the aromatic character of the heterocyclic system.

Role of Catalysts in Pyridine-Oxyaniline Bond Formation

The formation of ether linkages between pyridine and aniline derivatives can be facilitated through various catalytic approaches that enhance reaction rates and selectivity [20] [3]. Modern catalyst design focuses on maximizing turnover frequency while maintaining broad functional group tolerance.

Palladium-Catalyzed Approaches

Palladium complexes represent the most widely studied and applied catalysts for pyridine-aniline bond formation reactions [3] [21]. The exceptional performance of palladium stems from its ability to facilitate multiple mechanistic pathways including oxidative coupling, cross-coupling, and C-H activation processes.

Advanced palladium catalyst systems such as Pd(Amphos)₂Cl₂ demonstrate remarkable efficiency in coupling reactions involving heteroaryl substrates [3]. These catalysts achieve turnover frequencies in the range of 14-25 h⁻¹ while maintaining excellent functional group tolerance and air stability [22]. The modular nature of phosphine ligands enables fine-tuning of electronic and steric properties to optimize performance for specific substrate combinations.

Alternative Metal Catalysts

Nickel-based catalyst systems provide cost-effective alternatives to palladium while offering complementary reactivity profiles [23] [24]. Nickel complexes such as Ni(COD)₂ combined with bipyridine ligands enable reductive cross-coupling reactions that join two electrophilic partners under mild conditions [24].

The mechanistic flexibility of nickel allows access to both Ni(0)/Ni(II) and Ni(I)/Ni(III) catalytic cycles depending on the specific ligand environment and reaction conditions [23]. This versatility enables the activation of challenging substrates including unactivated alkyl halides and heteroaryl chlorides.

Iron-based catalysts represent an emerging area of interest due to their earth-abundant nature and unique reactivity patterns [20]. Iron complexes with pyridinophane ligands have demonstrated competence in direct Suzuki-Miyaura reactions between N-heterocyclic compounds and arylboronic acids [20].

Catalyst Design Principles

The rational design of catalysts for pyridine-oxyaniline bond formation requires consideration of multiple factors including substrate binding affinity, oxidation state accessibility, and ligand stability [25] [26]. Phosphine ligands with heterocyclic motifs provide enhanced binding to pyridine substrates through π-π stacking interactions [26].

The incorporation of chiral elements into catalyst structures enables enantioselective transformations when stereogenic centers are generated during the bond-forming process [27] [28]. Pyridine-containing chiral ligands such as pyridine-2,6-bis(oxazoline) systems demonstrate exceptional stereochemical control in asymmetric catalysis applications [27].

Turnover Frequency and Catalyst Efficiency

Quantitative assessment of catalyst performance relies on turnover frequency (TOF) measurements that normalize activity relative to the number of active catalytic sites [29] [30]. For heterogeneous catalysts, TOF values typically range from 10⁻² to 10² s⁻¹ for industrially relevant processes [30].

The relationship between turnover frequency and turnover number (TON) provides insight into catalyst longevity and practical utility [30]. High-performance catalyst systems achieve TON values in the range of 10⁶-10⁷ for industrial applications, indicating exceptional durability and economic viability [30].

Catalyst deactivation mechanisms including poisoning, leaching, and thermal decomposition must be carefully considered in practical applications [30]. The development of heterogeneous catalyst systems with immobilized active sites addresses many of these limitations while enabling catalyst recovery and reuse [4] [21].

Advanced characterization techniques including in situ spectroscopy and computational modeling provide detailed insights into catalyst structure-activity relationships [20] [28]. These studies inform the rational design of next-generation catalyst systems with enhanced performance and sustainability profiles.

XLogP3

GHS Hazard Statements

H302 (98.72%): Harmful if swallowed [Warning Acute toxicity, oral];

H411 (98.72%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Dates

Explore Compound Types